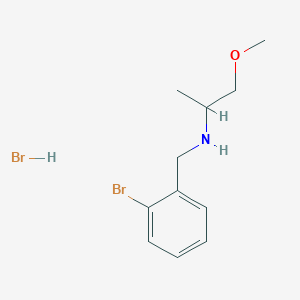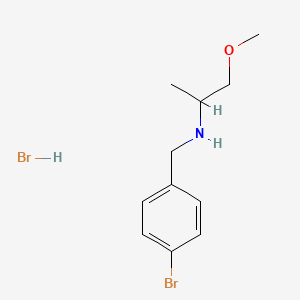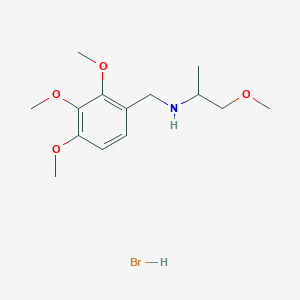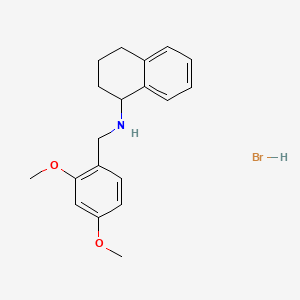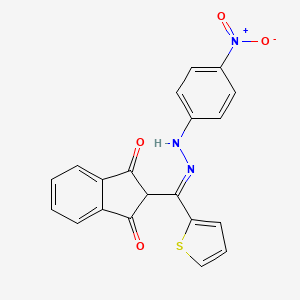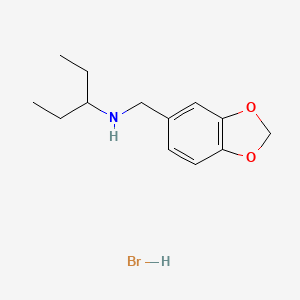
(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17NO2.BrH/c1-12-2-4-13(5-3-12)9-17-10-14-6-7-15-16(8-14)19-11-18-15;/h2-8,17H,9-11H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Advanced Oxidation Processes
Research on advanced oxidation processes (AOPs) discusses the degradation of persistent compounds in the environment. While the specific chemical is not directly mentioned, similar compounds undergo oxidative degradation, leading to various by-products. Such processes are crucial for understanding the environmental fate and treatment of resistant organic molecules (Qutob et al., 2022).
Environmental Fate of Organic Compounds
A study on parabens, which, like benzodioxoles, are used in pharmaceuticals and personal care products, sheds light on the environmental impact, behavior, and fate of such compounds. This research is significant for understanding how similar organic compounds might behave in aquatic environments and their potential effects on ecosystems (Haman et al., 2015).
Catalytic Functionalization
Metalloporphyrin-catalyzed reactions, including hydroxylation and amination, are relevant to the study of organic compounds with complex structures. This area of research explores the selective functionalization of C-H bonds, a process that could be applicable to modifying or understanding the reactivity of compounds like "(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide" (Che et al., 2011).
Chemical Modifications and Applications
The study of xylan derivatives demonstrates the broad potential of chemical modifications to impart specific properties to biopolymers. This research is indicative of the methodologies that could be applied to similarly structured compounds for various applications, including drug delivery systems (Petzold-Welcke et al., 2014).
Analytical Methods for Compound Identification
Analytical techniques for identifying and quantifying compounds like methyl paraben in consumer products highlight the importance of accurate detection methods. These methods, including spectroscopy and chromatography, are essential for monitoring and studying the presence and concentration of specific compounds in complex matrices (Mallika J.B.N et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.BrH/c1-12-2-4-13(5-3-12)9-17-10-14-6-7-15-16(8-14)19-11-18-15;/h2-8,17H,9-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGKSTNWJYLYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrobromide; 95%](/img/structure/B6351887.png)
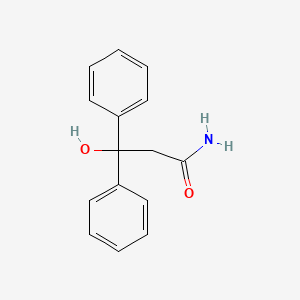
amine hydrobromide; 95%](/img/structure/B6351889.png)

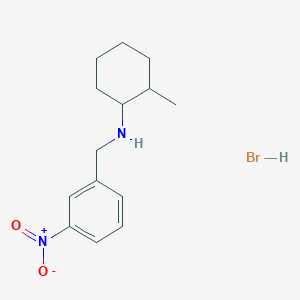
![N-[(4-Methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6351914.png)
